molecular formula C8H15N5O B13632814 2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide

2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide

Cat. No.: B13632814
M. Wt: 197.24 g/mol
InChI Key: OFQMSVYJVGWDQE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide can be achieved through multiple synthetic routes. Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. In cancer cells, it induces apoptosis by inhibiting key enzymes involved in cell proliferation . The triazole ring plays a crucial role in binding to the active sites of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide can be compared with other triazole derivatives such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.

    Flupoxam: An herbicide with a triazole moiety.

These compounds share the triazole ring but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound .

Biological Activity

2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS No. 1250073-82-5) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C8H14N4O2C_8H_{14}N_4O_2, with a molecular weight of 198.22 g/mol. The compound is primarily utilized in laboratory settings for research purposes and is not approved for human consumption or therapeutic use .

Research indicates that compounds containing triazole moieties exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties. The triazole ring in this compound may interact with various biological targets, influencing enzyme activity and cellular pathways.

Anticancer Activity

Preliminary studies suggest that triazole derivatives can act as potent inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. Inhibition of HDAC6 has been shown to induce apoptosis in cancer cells and enhance the efficacy of other anticancer agents .

Antimicrobial Activity

Triazole compounds have demonstrated significant antimicrobial properties. The mechanism often involves the inhibition of ergosterol synthesis in fungal cells, leading to cell membrane disruption. This property could be explored for developing antifungal agents.

Anticonvulsant Activity

Some studies have highlighted the anticonvulsant potential of triazole derivatives. For instance, modifications to the triazole structure can enhance the binding affinity to GABA receptors, which play a crucial role in seizure control .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of triazole compounds related to this compound:

Study Activity Findings
Study 1AnticancerDemonstrated HDAC inhibition leading to increased apoptosis in cancer cell lines .
Study 2AntimicrobialShowed effective inhibition against Candida species with an IC50 value comparable to established antifungals .
Study 3AnticonvulsantReported enhanced GABA receptor binding affinity resulting in reduced seizure frequency in animal models .

Properties

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

IUPAC Name

2-(ethylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C8H15N5O/c1-3-11-8(2,7(9)14)4-13-6-10-5-12-13/h5-6,11H,3-4H2,1-2H3,(H2,9,14)

InChI Key

OFQMSVYJVGWDQE-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CN1C=NC=N1)C(=O)N

Origin of Product

United States

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